molecular formula C15H14ClNO2S B8700544 methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate

methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate

Cat. No.: B8700544
M. Wt: 307.8 g/mol
InChI Key: POPIURKTCMVEIX-UHFFFAOYSA-N
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Description

methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate is an organic compound with the molecular formula C15H14ClNO2S It is a benzoate ester derivative that features a thioether linkage between a chlorinated aniline and a methyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate typically involves the reaction of 2-amino-5-chlorothiophenol with methyl 2-bromomethylbenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(((2-amino-5-bromophenyl)thio)methyl)benzoate
  • Methyl 2-(((2-amino-5-fluorophenyl)thio)methyl)benzoate
  • Methyl 2-(((2-amino-5-iodophenyl)thio)methyl)benzoate

Uniqueness

methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Properties

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate

InChI

InChI=1S/C15H14ClNO2S/c1-19-15(18)12-5-3-2-4-10(12)9-20-14-8-11(16)6-7-13(14)17/h2-8H,9,17H2,1H3

InChI Key

POPIURKTCMVEIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CSC2=C(C=CC(=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following General Procedure L, the title compound (158 mg, crude) was prepared from methyl 2-(((5-chloro-2-nitrophenyl)thio)methyl)benzoate (163 mg, 0.48 mmol), Zn (780 mg, 12.0 mmol) and saturated aqueous NH4Cl (10 ml) in MeOH (5 ml) and THF (5 ml). The crude product was used in the next reaction without further purification.
Name
methyl 2-(((5-chloro-2-nitrophenyl)thio)methyl)benzoate
Quantity
163 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
780 mg
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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